molecular formula C15H14F2N2O2 B11045124 N-[1-(2-Butynoyl)-3-pyrrolidinyl]-3,4-difluorobenzamide

N-[1-(2-Butynoyl)-3-pyrrolidinyl]-3,4-difluorobenzamide

Cat. No.: B11045124
M. Wt: 292.28 g/mol
InChI Key: GUWNBGIAKWEXSP-UHFFFAOYSA-N
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Description

N-[1-(2-Butynoyl)-3-pyrrolidinyl]-3,4-difluorobenzamide is a synthetic organic compound characterized by its unique structural components, including a butynoyl group, a pyrrolidinyl ring, and a difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Butynoyl)-3-pyrrolidinyl]-3,4-difluorobenzamide typically involves a multi-step process:

    Formation of the Butynoyl Intermediate: The initial step involves the preparation of the 2-butynoyl chloride by reacting 2-butynoic acid with thionyl chloride under reflux conditions.

    Pyrrolidinyl Derivative Synthesis: The next step is the formation of the pyrrolidinyl derivative by reacting pyrrolidine with the 2-butynoyl chloride in the presence of a base such as triethylamine.

    Coupling with Difluorobenzamide: Finally, the pyrrolidinyl intermediate is coupled with 3,4-difluorobenzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Butynoyl)-3-pyrrolidinyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The butynoyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-Butynoyl)-3-pyrrolidinyl]-3,4-difluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to specific biological targets, which can lead to the development of new therapeutic agents.

Medicine

In medicine, this compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its unique properties may contribute to the creation of new polymers or other materials with specific desired characteristics.

Mechanism of Action

The mechanism of action of N-[1-(2-Butynoyl)-3-pyrrolidinyl]-3,4-difluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-Butynoyl)-4-piperidinyl]-3,4-difluorobenzamide
  • N-[1-(2-Butynoyl)-3-pyrrolidinyl]-4-fluorobenzamide
  • N-[1-(2-Butynoyl)-3-pyrrolidinyl]-3,5-difluorobenzamide

Uniqueness

N-[1-(2-Butynoyl)-3-pyrrolidinyl]-3,4-difluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C15H14F2N2O2

Molecular Weight

292.28 g/mol

IUPAC Name

N-(1-but-2-ynoylpyrrolidin-3-yl)-3,4-difluorobenzamide

InChI

InChI=1S/C15H14F2N2O2/c1-2-3-14(20)19-7-6-11(9-19)18-15(21)10-4-5-12(16)13(17)8-10/h4-5,8,11H,6-7,9H2,1H3,(H,18,21)

InChI Key

GUWNBGIAKWEXSP-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCC(C1)NC(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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